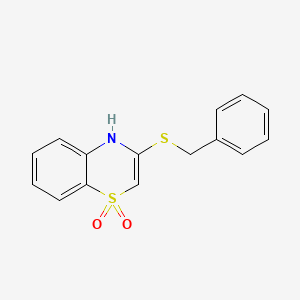

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a heterocyclic compound that features a benzothiazine core structure

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the pathways and downstream effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s properties and behavior, it’s difficult to discuss these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of benzyl mercaptan with 1,4-benzothiazine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the oxygen atoms from the benzothiazine ring.

Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deoxygenated benzothiazine derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antibacterial, antiviral, and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

- 3-(methylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- 3-(ethylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- 3-(propylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Uniqueness

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to its methyl, ethyl, or propyl analogs .

Biological Activity

3-(Benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known by its CAS number 22191-27-1, is a compound belonging to the benzothiazine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

- Molecular Formula : C15H13NO2S2

- Molecular Weight : 303.3992 g/mol

- CAS Number : 22191-27-1

The compound features a benzylsulfanyl group attached to a benzothiazine core, which contributes to its potential biological activities. The presence of sulfur and nitrogen in the structure enhances its pharmacological profiles.

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit significant anticancer activity. A review highlighted that 1,4-benzothiazines can modulate various cancer pathways, demonstrating efficacy against multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies have shown that compounds with similar structures can inhibit tumor growth and metastasis.

Antimicrobial Activity

Benzothiazine derivatives have been reported to possess antimicrobial properties against a range of pathogens. The structural features of these compounds allow them to interfere with bacterial cell wall synthesis and disrupt metabolic pathways . Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticonvulsant Effects

Recent studies have explored the anticonvulsant potential of benzothiazine derivatives. For instance, novel derivatives were synthesized and tested for their ability to prevent chemically induced seizures in animal models. The results indicated promising anticonvulsant activity linked to interactions with GABA-A receptors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure through SAR analyses. Variations in substituents on the benzothiazine ring significantly influence its pharmacological effects. For example:

- Substituent Variation : The introduction of different alkyl or aryl groups can enhance or diminish activity.

- Positioning of Functional Groups : The position of the benzylsulfanyl group affects the compound's ability to interact with biological targets.

Case Studies and Experimental Findings

Properties

IUPAC Name |

3-benzylsulfanyl-4H-1λ6,4-benzothiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-20(18)11-15(16-13-8-4-5-9-14(13)20)19-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKHKFXJLZDESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.